molecular formula C16H24N4O4 B8670279 TERT-BUTYL N-[(3S,5R)-5-METHYL-1-(3-NITRO-4-PYRIDYL)-3-PIPERIDYL]CARBAMATE

TERT-BUTYL N-[(3S,5R)-5-METHYL-1-(3-NITRO-4-PYRIDYL)-3-PIPERIDYL]CARBAMATE

Cat. No.: B8670279
M. Wt: 336.39 g/mol
InChI Key: RZYYTLKFSSYXMI-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL N-[(3S,5R)-5-METHYL-1-(3-NITRO-4-PYRIDYL)-3-PIPERIDYL]CARBAMATE is a synthetic organic compound with the molecular formula C16H24N4O4 and a molecular weight of 336.39 g/mol This compound is characterized by its piperidine ring, which is substituted with a nitropyridine group and a tert-butyl carbamate group

Preparation Methods

The synthesis of TERT-BUTYL N-[(3S,5R)-5-METHYL-1-(3-NITRO-4-PYRIDYL)-3-PIPERIDYL]CARBAMATE typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of the nitropyridine group: This step involves the nitration of a pyridine derivative, followed by its attachment to the piperidine ring.

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the final product.

Chemical Reactions Analysis

TERT-BUTYL N-[(3S,5R)-5-METHYL-1-(3-NITRO-4-PYRIDYL)-3-PIPERIDYL]CARBAMATE undergoes various chemical reactions, including :

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

TERT-BUTYL N-[(3S,5R)-5-METHYL-1-(3-NITRO-4-PYRIDYL)-3-PIPERIDYL]CARBAMATE has several scientific research applications :

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of piperidine derivatives.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Comparison with Similar Compounds

TERT-BUTYL N-[(3S,5R)-5-METHYL-1-(3-NITRO-4-PYRIDYL)-3-PIPERIDYL]CARBAMATE can be compared with other similar compounds, such as :

    tert-Butyl [(3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl]carbamate: This compound has a similar piperidine ring structure but with different substituents, leading to different chemical and biological properties.

    tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate: This compound has a pyrrolidine ring instead of a piperidine ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-[(3S,5R)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-11-7-12(18-15(21)24-16(2,3)4)10-19(9-11)13-5-6-17-8-14(13)20(22)23/h5-6,8,11-12H,7,9-10H2,1-4H3,(H,18,21)/t11-,12+/m1/s1

InChI Key

RZYYTLKFSSYXMI-NEPJUHHUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (first eluting enantiomer), tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (second eluting enantiomer). A racemic mixture of cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate (8.36 g, 39.0 mmol) (Preparation XXXIV, step 2) in 2-propanol (100 mL) was treated with 4-chloro-3-nitropyridine (5.11 g, 32.2 mmol, Alfa Aesar, Ward Hill, Mass.) and Et3N (16.3 mL, 117 mmol). The mixture was heated to 80° C. and stirred for 1.5 h. The reaction mixture was then concentrated under reduced pressure, treated with water and extracted with EtOAc (2×100 mL). The combined organic layers were dried over MgSO4, filtered and concentrated. The crude material was purified by silica gel chromatography (30-80% EtOAc in hexanes) to afford rac-tert-butyl (5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (3.11 g, 9.25 mmol, 24% yield) as a 76:24 ratio of cis:trans diastereomers. The mixture was purified by supercritical-fluid chromatography (Chiralcel OJ-H column (21×250 mm, 5 μm), 92% liquid CO2/8% EtOH (20 mM NH3), 70 mL/min). The crude material was repurified by supercritical-fluid chromatography (Chiralcel OZ-H column (21×250 mm, 5 μm), 85% liquid CO2/15% EtOH (20 mM NH3), 70 mL/min) to afford tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (first eluting peak) (900 mg, 14% yield), which eluted first from analytical supercritical-fluid chromatography (Chiralcel OZ-H column (4.6×150 mm, 5 μm), 85% liquid CO2/15% EtOH (0.1% diethylamine), 4 mL/min) and was obtained as a bright yellow crystalline solid upon evaporation of the solvent and drying. MS (ESI, pos. ion) m/z: 337.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (1 H, s), 8.35 (1 H, d, J=6.1 Hz), 7.02 (1 H, br. s.), 4.43 (1 H, br. s.), 3.89 (1 H, d, J=10.2 Hz), 3.69 (1 H, br. s.), 3.09 (1 H, d, J=12.3 Hz), 2.57-2.73 (2 H, m), 2.09 (1 H, d, J=12.1 Hz), 1.84 (1 H, dd, J=11.2, 4.3 Hz), 1.47 (9 H, s), 1.01 (1 H, q, J=12.3 Hz), 0.92 (3 H, d, J=6.5 Hz); and tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (second eluting enantiomer) (890 mg, 13.5% yield) eluted second analytical supercritical-fluid chromatography (same conditions as above) as a bright yellow crystalline solid upon evaporation of the solvent and drying. MS (ESI, pos. ion) m/z: 337.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (1 H, s), 8.35 (1 H, d, J=6.1 Hz), 6.94-7.07 (1 H, m), 4.42 (1 H, br. s.), 3.88 (1 H, br. s.), 3.69 (1 H, br. s.), 3.09 (1 H, d, J=11.2 Hz), 2.57-2.73 (2 H, m), 2.09 (1 H, d, J=12.3 Hz), 1.84 (1 H, dd, J=11.1, 4.4 Hz), 1.47 (9 H, s), 1.01 (1 H, q, J=11.8 Hz), 0.92 (3 H, d, J=6.7 Hz).
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[Compound]
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cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate
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8.36 g
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100 mL
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5.11 g
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16.3 mL
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